molecular formula C16H15NO3 B5809630 benzo-1,4-quinone O-(mesitylcarbonyl)oxime

benzo-1,4-quinone O-(mesitylcarbonyl)oxime

Cat. No. B5809630
M. Wt: 269.29 g/mol
InChI Key: LWDFCSZYOPXHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo-1,4-quinone O-(mesitylcarbonyl)oxime, also known as BQOC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BQOC is a redox-active molecule that can undergo reversible electron transfer reactions, making it a valuable tool in various fields of research.

Mechanism of Action

Benzo-1,4-quinone O-(mesitylcarbonyl)oxime undergoes reversible electron transfer reactions, which allows it to act as a redox-active molecule. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can accept or donate electrons, which allows it to transfer charge between the electrode and the analyte. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can act as an oxidizing or reducing agent, depending on the reaction conditions.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(mesitylcarbonyl)oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using benzo-1,4-quinone O-(mesitylcarbonyl)oxime in lab experiments is its reversible electron transfer reactions, which allows for precise control over redox reactions. However, benzo-1,4-quinone O-(mesitylcarbonyl)oxime is also highly reactive and can undergo unwanted side reactions, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for benzo-1,4-quinone O-(mesitylcarbonyl)oxime research. One potential application is in the development of new redox mediators for biofuel cells and biosensors. benzo-1,4-quinone O-(mesitylcarbonyl)oxime can also be used as a building block for the construction of molecular machines and devices. Additionally, further studies are needed to explore the potential cytotoxic effects of benzo-1,4-quinone O-(mesitylcarbonyl)oxime on cancer cells and its potential as a cancer therapy.

Synthesis Methods

The synthesis of benzo-1,4-quinone O-(mesitylcarbonyl)oxime involves the reaction of benzoquinone with mesityl oxide and hydroxylamine hydrochloride. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

Benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used in various scientific research applications, including electrochemistry, catalysis, and molecular electronics. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a redox mediator in the development of biosensors and biofuel cells. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In molecular electronics, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a building block for the construction of molecular wires and switches.

properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-8-11(2)15(12(3)9-10)16(19)20-17-13-4-6-14(18)7-5-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDFCSZYOPXHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)ON=C2C=CC(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate

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